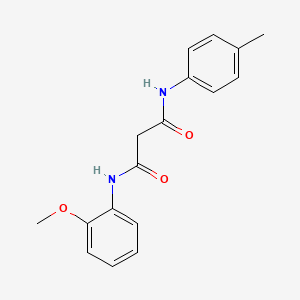![molecular formula C18H19N5O B4462177 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine](/img/structure/B4462177.png)
4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine
Übersicht
Beschreibung
4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine, also known as MP-10, is a synthetic compound that belongs to the class of pyrazole-pyrimidine morpholine derivatives. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine is not fully understood. However, it has been proposed that 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine inhibits the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells. Moreover, 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and improve cognitive function in animal models of neurodegenerative diseases. Moreover, 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with a high purity. It has also been shown to have a low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, one of the limitations of 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine. One possible direction is to investigate its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another direction is to further elucidate its mechanism of action and optimize its pharmacological properties. Additionally, 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine could be used as a lead compound for the development of novel pyrazole-pyrimidine morpholine derivatives with improved therapeutic potential.
Wissenschaftliche Forschungsanwendungen
4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been investigated for its antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
4-[4-(3-methyl-1-phenylpyrazol-4-yl)pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14-16(13-23(21-14)15-5-3-2-4-6-15)17-7-8-19-18(20-17)22-9-11-24-12-10-22/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCMJHUKTPJXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC(=NC=C2)N3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462106.png)
![1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-benzimidazole](/img/structure/B4462110.png)


![N,N,3-trimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4462130.png)
![2-methyl-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4462144.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462153.png)
![N-[1-(1H-benzimidazol-2-yl)propyl]-4-methoxybenzamide](/img/structure/B4462160.png)
![4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4462162.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4462163.png)
![3-({2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4462171.png)
![3-(3-fluorophenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4462178.png)
![4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4462186.png)
![5-ethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4462192.png)